molecular formula C27H40O3 B580096 (4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one CAS No. 126860-84-2

(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one

Cat. No.: B580096
CAS No.: 126860-84-2
M. Wt: 412.614
InChI Key: HQKYZTGFOOKQAV-RUHDGNCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C27H40O3 and its molecular weight is 412.614. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The synthesis of complex organic compounds, including those with cyclopentanone and indene derivatives, is a significant area of research. For instance, Pan and Williams (2014) detailed efficient syntheses of cyclopentanone fragrances and inden derivatives through selective processes, highlighting the importance of synthesis techniques in developing compounds with potential applications in fragrances and possibly pharmaceuticals (Pan & Williams, 2014).

Structural and Chemical Studies

Research on compounds with similar structural elements often includes detailed chemical and structural analyses. Cheng et al. (2002) isolated new compounds from the stem of Machilus zuihoensis, including novel lactones and sesquiterpenes, demonstrating the diversity of naturally occurring compounds with potential applications in medicinal chemistry and bioactive substance discovery (Cheng et al., 2002).

Application in Synthesis of Complex Molecules

Compounds with intricate structures serve as key intermediates in the synthesis of more complex molecules. For example, Kosugi et al. (1996) developed a route to bicyclo[3.2.1]octane systems, which are crucial in synthesizing cyclopentanoids, indicating the role of structurally complex intermediates in synthesizing biologically active compounds (Kosugi, Sugiura, & Kato, 1996).

Bioactive Compound Synthesis

The synthesis of bioactive compounds, such as those with antibacterial properties, is another area of interest. Rajachan et al. (2020) explored cyclofarnesane sesquiterpenoids from fungi, demonstrating the potential for compounds with complex structures to contribute to the development of new antibacterial agents (Rajachan et al., 2020).

Mechanism of Action

Target of Action

MC 1080 primarily targets the citric acid cycle , also known as the Krebs cycle or the tricarboxylic acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP) and carbon dioxide.

Mode of Action

MC 1080 is structurally similar to acetate, which plays a pivotal role in cellular metabolism . This similarity forms the basis of the toxicity of fluoroacetate. It is converted enzymatically via fluoroacetyl-CoA and oxalacetate to (-)-erythrofluorocitrate in mitochondria, which is the toxic intracellular effector molecule .

Biochemical Pathways

The biochemical pathway affected by MC 1080 is the citric acid cycle. The compound disrupts this cycle by halting the conversion of citrate into isocitrate, which is catalyzed by the enzyme aconitase . This disruption leads to a cessation of cellular respiration, causing cell death.

Pharmacokinetics

MC 1080 is thought to undergo rapid hepatic conversion to MC 1046 and MC 1080, metabolites with negligible pharmacological activity . It has a high rate of clearance, with the area under the serum level/time curve (AUC) being more than 100 times higher for 1,25 (OH)2D3 than for MC903 .

Result of Action

The result of MC 1080’s action is the disruption of energy production within the cell, leading to cell death. This makes it a potent rodenticide. Its use is controversial due to its high toxicity and the risk of secondary poisoning of non-target species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MC 1080. For example, the compound is highly soluble in water, which can affect its distribution in the environment. Additionally, certain soil bacteria can degrade fluoroacetate, reducing its persistence in the environment .

Properties

IUPAC Name

(4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-24,26,28,30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10+/t17-,22-,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKYZTGFOOKQAV-RUHDGNCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)C1CC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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